molecular formula C14H14O4S B310225 3-Methylphenyl4-methoxybenzenesulfonate

3-Methylphenyl4-methoxybenzenesulfonate

Cat. No.: B310225
M. Wt: 278.33 g/mol
InChI Key: IRUXQGFHOBFYPX-UHFFFAOYSA-N
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Description

3-Methylphenyl 4-methoxybenzenesulfonate is a sulfonate ester featuring a 3-methyl-substituted phenyl group attached to a 4-methoxybenzenesulfonate moiety. Sulfonate esters are widely used as intermediates in organic synthesis, pharmaceuticals, and polymer chemistry due to their reactivity in nucleophilic substitution and hydrolysis reactions .

Properties

Molecular Formula

C14H14O4S

Molecular Weight

278.33 g/mol

IUPAC Name

(3-methylphenyl) 4-methoxybenzenesulfonate

InChI

InChI=1S/C14H14O4S/c1-11-4-3-5-13(10-11)18-19(15,16)14-8-6-12(17-2)7-9-14/h3-10H,1-2H3

InChI Key

IRUXQGFHOBFYPX-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OS(=O)(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CC1=CC(=CC=C1)OS(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares substituent effects and synthesis methodologies for 3-methylphenyl 4-methoxybenzenesulfonate and related compounds from the literature:

Compound Name Phenyl Substituent Sulfonate Ring Substituent Key Properties/Reactions Reference
3-Methylphenyl 4-methoxybenzenesulfonate (Target) 3-methyl 4-methoxy Expected higher polarity due to methoxy group; slower hydrolysis compared to electron-withdrawing substituents Inferred
3-Methoxyphenyl 4-methylbenzenesulfonate (4g) 3-methoxy 4-methyl Synthesized via phenol-sulfonimide reaction; characterized by ¹H NMR (δ 7.2–6.8 ppm for aromatic protons)
4-Cyanophenyl 4-methylbenzenesulfonate (4d) 4-cyano 4-methyl Electron-withdrawing cyano group increases sulfonate reactivity; ¹H NMR δ 7.8–7.3 ppm
Ethyl 4-(tosyloxy)benzoate (4e) 4-ethoxycarbonyl 4-methyl Ester group enhances hydrophobicity; used in polymer precursors
3-Methylphenyl 4-methoxybenzoate 3-methyl 4-methoxy Benzoate ester with lower solubility in water compared to sulfonates

Key Observations:

  • Substituent Position and Electronic Effects: The 4-methoxy group on the sulfonate ring (target compound) donates electrons via resonance, stabilizing the sulfonate ester against hydrolysis compared to electron-withdrawing groups (e.g., cyano in 4d) .
  • Synthesis: Analogous compounds (e.g., 4g, 4d) are synthesized via nucleophilic substitution between phenols and sulfonimides under mild conditions . The target compound could be synthesized similarly using 3-methylphenol and 4-methoxybenzenesulfonyl chloride.
  • Solubility : Sulfonates generally exhibit higher water solubility than benzoates (e.g., 3-methylphenyl 4-methoxybenzoate) due to the polar sulfonate group .

Reactivity and Stability

  • Hydrolysis : Sulfonate esters hydrolyze in acidic/basic conditions. The 4-methoxy group in the target compound likely reduces hydrolysis rates compared to derivatives with electron-withdrawing groups (e.g., 4d) .
  • Thermal Stability: Methyl and methoxy substituents enhance thermal stability relative to nitro- or cyano-substituted analogs, as seen in compounds like 4c (4-methylsulfonylphenyl derivative) .

Spectroscopic Characterization

  • ¹H NMR: Aromatic protons in sulfonates with electron-donating groups (e.g., 4g: δ 6.8–7.2 ppm) resonate upfield compared to those with electron-withdrawing groups (e.g., 4d: δ 7.3–7.8 ppm) .

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